molecular formula C20H15ClF3N3O B2609271 TTA-Q6

TTA-Q6

Cat. No.: B2609271
M. Wt: 405.8 g/mol
InChI Key: OVRNWJYZCIAMGV-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of TTA-Q6 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically involves the use of specific reagents and conditions to achieve high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

TTA-Q6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups of this compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

TTA-Q6 has a wide range of scientific research applications, including:

Mechanism of Action

TTA-Q6 exerts its effects by selectively inhibiting T-type calcium ion channels. This inhibition prevents the uptake of extracellular calcium ions by cells, leading to intracellular calcium deficiency. The resulting endoplasmic reticulum stress triggers a cascade of cellular events, including the activation of stress response pathways and modulation of cellular functions. The molecular targets of this compound include T-type calcium ion channels and associated signaling pathways .

Comparison with Similar Compounds

TTA-Q6 is unique in its selective inhibition of T-type calcium ion channels. Similar compounds include:

This compound stands out due to its high selectivity and potential therapeutic applications in various fields.

Properties

IUPAC Name

4-[(4S)-6-chloro-4-cyclopropyl-2-oxo-3-(2,2,2-trifluoroethyl)-1H-quinazolin-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N3O/c21-15-7-8-17-16(9-15)20(14-5-6-14,13-3-1-12(10-25)2-4-13)27(18(28)26-17)11-19(22,23)24/h1-4,7-9,14H,5-6,11H2,(H,26,28)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNWJYZCIAMGV-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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